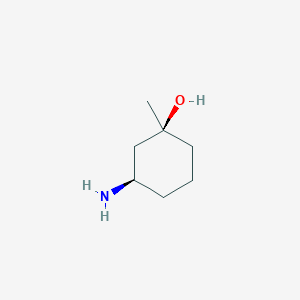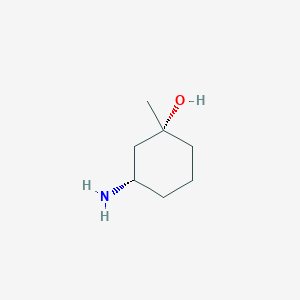![molecular formula C8H15N B8187048 (R)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187048.png)
(R)-Spiro[2.5]oct-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Spiro[2.5]oct-5-ylamine is a chiral amine compound characterized by a spirocyclic structure. The spirocyclic framework imparts unique stereochemical properties, making it an interesting subject for research in various fields of chemistry and pharmacology. The compound’s structure consists of an octane ring fused to a spiro center, which is further connected to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Spiro[2.5]oct-5-ylamine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile. This step often requires the use of a strong base and a catalyst to facilitate the cyclization.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the spirocyclic ketone or aldehyde is reacted with an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of ®-Spiro[2.5]oct-5-ylamine may involve:
Large-Scale Cyclization Reactions: Utilizing continuous flow reactors to achieve efficient cyclization of the precursor compounds.
Automated Reductive Amination: Employing automated systems for the reductive amination step to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: ®-Spiro[2.5]oct-5-ylamine can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various reduced derivatives using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced amine derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
®-Spiro[2.5]oct-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Spiro[2.5]oct-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
(S)-Spiro[2.5]oct-5-ylamine: The enantiomer of ®-Spiro[2.5]oct-5-ylamine, with similar chemical properties but different biological activities.
Spiro[2.5]octane: A non-amine analog with a similar spirocyclic core but lacking the amine group.
Spiro[3.5]nonane: A larger spirocyclic compound with different stereochemical properties.
Uniqueness: ®-Spiro[2.5]oct-5-ylamine is unique due to its chiral nature and the presence of the amine group, which imparts specific reactivity and biological activity. Its spirocyclic structure provides a rigid framework that can interact with various molecular targets in a stereospecific manner, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(7R)-spiro[2.5]octan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSRHTRDWSXDFA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC2(C1)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
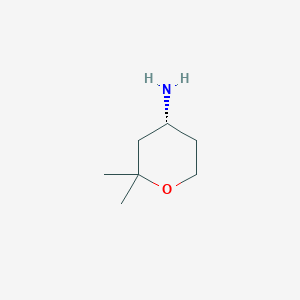
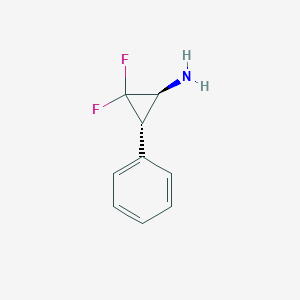

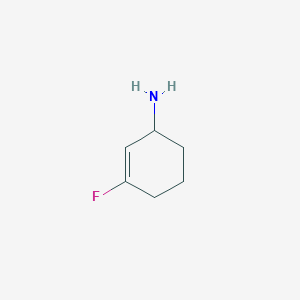
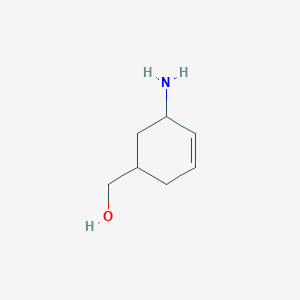

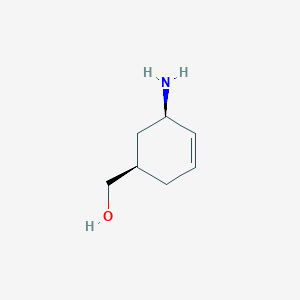
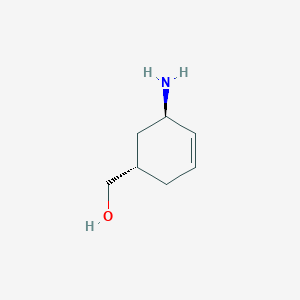
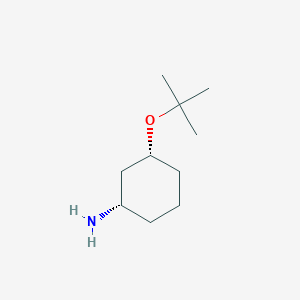
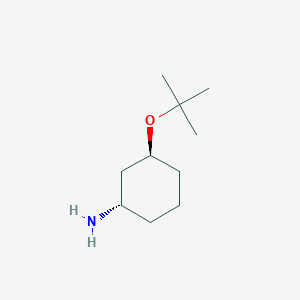
![(S)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187050.png)
